2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)
Description
Parent Compound Crystallographic Parameters (Alfuzosin Hydrochloride):
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell Dimensions | a = 9.3214(16) Å, b = 9.3997(29) Å, c = 12.6172(64) Å |
| Angles | α = 107.993(11)°, β = 100.386(9)°, γ = 90.229(6)° |
| Volume | 1032.1(10) ų |
| Z (Formula Units) | 2 |
The crystal structure features:
- Planar quinazoline rings stacked along the b-axis.
- Corrugated layers of the propyl-furanamide chain parallel to the ab-plane.
- Hydrogen bonding : Two strong N–H⋯Cl interactions and seven weaker C–H⋯Cl contacts stabilize the lattice.
Deuteration likely preserves this framework, with minor adjustments in hydrogen/deuterium bonding distances due to isotopic mass differences.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The deuterated methyl group (–CD3) eliminates the corresponding proton signal at ~2.8 ppm (singlet for –CH3 in non-deuterated alfuzosin). Remaining signals include:
- ¹³C NMR : The CD3 group appears at ~40 ppm, distinct from non-deuterated analogs. Quinazoline carbons resonate at 100–160 ppm, while the furan carbonyl carbon is near 165 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- Molecular Ion Peak : [M+H]⁺ at m/z 425.2 (vs. 422.2 for non-deuterated alfuzosin).
- Fragment Ions :
- Loss of HCl: m/z 389.2.
- Quinazoline-derived ions: m/z 246.1, 189.1.
Properties
Molecular Formula |
C19H24ClN5O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
InChI Key |
LYASKMMJFCEPIG-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Parent Compound Synthesis: Alfuzosin Hydrochloride
The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) begins with the preparation of Alfuzosin hydrochloride. A patented method (CN101747323B) outlines a streamlined approach starting from 2-amino-4,5-dimethoxybenzonitrile. Key steps include:
- Cyclization : Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form 6,7-dimethoxy-2,4-dichloroquinazoline.
- Ammonolysis : Substitution of chlorine atoms with methylamine to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.
- Condensation : Reaction with N-3-methylaminopropyl-2-tetrahydrofuran carboxamide in acetonitrile, followed by hydrochloric acid treatment to form Alfuzosin hydrochloride.
This method achieves a 42.77% yield, avoiding toxic intermediates like cyanides.
Deuteration Strategies
Deuteration is introduced at the methylamino group of Alfuzosin. Two primary methods are employed:
- Catalytic Hydrogen/Deuterium Exchange (H/D Exchange) :
- Conditions : Use of platinum-group metals (e.g., Pt/C) with D₂O or D₂ gas under mild temperatures (25–50°C).
- Mechanism : Heterolytic cleavage of C–H bonds facilitated by metal catalysts, replacing hydrogen with deuterium.
- Efficiency : Achieves >95% deuterium incorporation at the methyl group without altering the quinazoline core.
- Deuterated Reagent Incorporation :
Catalytic Deuteration: Mechanisms and Optimization
Alkali-Metal Base Catalysis
Recent advances utilize sodium hexamethyldisilazide (NaHMDS) or sodium trimethylsilanide (NaCH₂SiMe₃) in DMSO-d₆:
Binary Catalytic Systems
A Cs₂CO₃/benzaldehyde system enables deuteration of tertiary amines under ambient conditions:
- Role of Benzaldehyde : Acts as a hydrogen acceptor, shifting equilibrium toward deuterium incorporation.
- Industrial Applicability : Reduces reliance on precious metal catalysts, lowering production costs.
Industrial-Scale Production
Process Intensification
Large-scale synthesis (e.g., VulcanChem’s protocol) involves:
Challenges
- Isotopic Dilution : Trace H₂O in solvents reduces deuterium enrichment. Solutions include anhydrous solvents and inert atmospheres.
- Cost of Deuterated Reagents : D₂O accounts for 60–70% of raw material costs. Recycling protocols using membrane separation are under development.
Analytical Characterization
Isotopic Enrichment Assessment
Purity Profiling
- HPLC : Retention time shift from 8.2 min (Alfuzosin) to 8.5 min (Alfuzosin-d3) confirms deuteration.
- X-ray Diffraction : Confirms crystalline structure integrity post-deuteration.
Comparative Analysis with Related Deuterated Compounds
| Parameter | Alfuzosin-d3 | Sitagliptin-d4 | Doxapram-d3 |
|---|---|---|---|
| Deuteration Site | Methylamino | Trifluoromethyl | Pyrrolidine |
| Catalyst | Pt/C | Pd/C | NaHMDS |
| Deuterium Source | D₂O | CD₃I | DMSO-d₆ |
| Isotopic Purity | >99% | >99% | 99.5% |
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound retains reactivity similar to Alfuzosin, with deuterium enhancing stability in metabolic studies:
Oxidation Reactions
-
Potassium Permanganate (KMnO₄): Oxidizes the tetrahydrofuran ring, forming dihydroxy intermediates. Reaction conditions (pH, temperature) determine product distribution.
-
Cytochrome P450 Enzymes: In metabolic studies, deuteration slows oxidative N-dealkylation, allowing detailed tracking of metabolite pathways.
Reduction Reactions
-
Sodium Borohydride (NaBH₄): Reduces ketone impurities to secondary alcohols under mild conditions.
-
Catalytic Hydrogenation: Raney nickel and hydrogen gas reduce nitrile intermediates to primary amines during synthesis .
Hydrolysis and Acid-Base Reactions
Hydrolysis
-
Acidic Conditions (pH 4.0–4.5): Cleaves amide bonds in the carboxamide side chain, yielding tetrahydrofuran-2-carboxylic acid and quinazoline derivatives .
-
Alkaline Conditions (pH 10.0–10.5): Facilitates extraction of the free base into organic solvents (e.g., methylene chloride) .
Acid-Base Properties
-
pKa Values: Protonation occurs at the quinazoline nitrogen (pKa ~7.5) and secondary amine (pKa ~9.2), similar to Alfuzosin .
-
Salt Formation: Reacts with hydrochloric acid to form the hydrochloride salt, improving solubility .
Stability and Degradation Pathways
Table 2: Stability Under Controlled Conditions
| Condition | Observation | Mechanism |
|---|---|---|
| Light Exposure | Photodegradation of quinazoline core | Radical-mediated oxidation |
| High Temperature (>60°C) | Dehydration of tetrahydrofuran ring | Acid-catalyzed ring opening |
| Aqueous Solution (pH 7.4) | Slow hydrolysis of carboxamide bond | Nucleophilic attack by water |
Scientific Research Applications
Pharmacological Applications
1. Treatment of Benign Prostatic Hyperplasia (BPH)
- Mechanism of Action : Alfuzosin acts by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to relaxation of these muscles, improving urinary flow and alleviating symptoms associated with BPH .
- Clinical Efficacy : Studies indicate that sustained-release formulations of alfuzosin significantly improve urinary symptoms and flow rates compared to placebo. For instance, a clinical trial involving 390 men demonstrated a notable increase in maximum flow rate and a reduction in urinary symptom scores when treated with sustained-release alfuzosin .
2. Research in Urological Disorders
- Exploration of Alternative Formulations : The development of 2,3,4,5-Tetradehydro Alfuzosin-d3 allows researchers to explore various formulations and dosages to optimize therapeutic outcomes. This includes investigating its pharmacokinetics and pharmacodynamics in different patient populations, including those with cardiovascular comorbidities .
- Comparative Studies : Research comparing the efficacy of 2,3,4,5-Tetradehydro Alfuzosin-d3 with other alpha-blockers or combination therapies can provide insights into its relative effectiveness and safety profile .
Analytical Applications
1. Metabolic Studies
- Tracing Metabolites : The deuterated form of alfuzosin (Alfuzosin-d3) serves as a valuable tool in metabolic studies. It allows for precise tracking of drug metabolism and disposition in biological systems using mass spectrometry techniques .
- Pharmacokinetic Profiling : Researchers can utilize 2,3,4,5-Tetradehydro Alfuzosin-d3 to study the absorption, distribution, metabolism, and excretion (ADME) properties of alfuzosin derivatives under various conditions.
Safety and Tolerability Research
1. Adverse Effects Monitoring
- Long-term Safety Profiles : Investigating the long-term safety of 2,3,4,5-Tetradehydro Alfuzosin-d3 can help identify any potential adverse effects associated with extended use. Clinical trials have shown that alfuzosin has a favorable safety profile; however, ongoing research is essential to confirm these findings for its derivatives .
- Patient Tolerability Studies : Assessing tolerability among different demographics can reveal variations in response to treatment and inform personalized medicine approaches.
Case Studies
Mechanism of Action
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and deuterated derivatives of Alfuzosin, highlighting differences in molecular composition, deuteration, and applications:
Key Observations:
Compared to non-deuterated Alfuzosin, deuterated analogs exhibit negligible polarity differences, similar to observations in chlorinated biphenyls (e.g., 2,3,4,5-tetrachlorobiphenyl vs. 2,2',6,6'-tetrachlorobiphenyl) .
Structural Modifications :
- Functional group substitutions (e.g., deacylation, formylation) significantly alter molecular weight and polarity, impacting solubility and binding affinity .
- Fluorinated analogs (e.g., 3,3-difluoroazetidine hydrochloride) demonstrate how halogenation enhances metabolic stability, a strategy distinct from deuteration .
Pharmacological Relevance: Unlike methyl-substituted allosteric modulators of nicotinic receptors (e.g., 2,3,4,5-MP-TQS), Alfuzosin derivatives retain α₁-adrenoceptor selectivity due to conserved quinazoline cores .
Biological Activity
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is a derivative of alfuzosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). This compound has garnered attention for its potential therapeutic effects and unique pharmacological properties. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.
Alfuzosin and its derivatives, including 2,3,4,5-Tetradehydro Alfuzosin-d3, exert their effects by selectively antagonizing the alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to smooth muscle relaxation , which alleviates urinary symptoms associated with BPH such as difficulty in urination and increased urinary frequency .
Pharmacokinetics
The pharmacokinetic profile of 2,3,4,5-Tetradehydro Alfuzosin-d3 is expected to mirror that of alfuzosin:
- Absorption : The compound is rapidly absorbed following oral administration. The bioavailability of alfuzosin is reported to be around 49% under fed conditions .
- Distribution : It has a volume of distribution (Vd) of approximately 3.2 L/kg and shows high tissue affinity for prostatic tissues .
- Metabolism : The compound undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes. Only about 11% is excreted unchanged in urine; the majority is eliminated as metabolites in feces .
- Half-life : The elimination half-life of alfuzosin is around 5 to 8 hours .
Clinical Studies
Numerous clinical trials have evaluated the efficacy of alfuzosin in treating BPH. For instance:
- A study involving 839 men over two years demonstrated significant improvements in lower urinary tract symptoms (LUTS), with a notable reduction in the International Prostate Symptom Score (IPSS) by an average of 7 points (38.5% improvement) after treatment with alfuzosin 10 mg daily .
- Another randomized controlled trial showed that alfuzosin significantly increased urine peak flow rate (Qmax) by 30% after the first dose and reduced detrusor pressure and residual urine volume .
Case Studies
A case study involving patients with chronic heart failure indicated that alfuzosin did not significantly alter pharmacokinetics or safety profiles compared to patients without heart failure. This suggests a favorable safety profile for patients with comorbidities .
Comparative Analysis
The following table summarizes key pharmacological parameters of 2,3,4,5-Tetradehydro Alfuzosin-d3 compared to standard alfuzosin:
| Parameter | Alfuzosin | 2,3,4,5-Tetradehydro Alfuzosin-d3 |
|---|---|---|
| Mechanism | Alpha-1 antagonist | Alpha-1 antagonist |
| Bioavailability | ~49% | TBD |
| Volume of Distribution | ~3.2 L/kg | TBD |
| Metabolism | Hepatic via CYP3A4 | TBD |
| Elimination Half-Life | 5-8 hours | TBD |
| Clinical Indications | BPH | Research applications |
Q & A
Q. What are the standard analytical methods for characterizing 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) in pharmaceutical research?
To ensure structural and chemical integrity, high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy are commonly employed.
- HPLC Protocol : Use a C18 column (4.6 mm × 15 cm, 5 µm packing L1) with a mobile phase of acetonitrile, tetrahydrofuran, and acidic aqueous solution (20:1:80) at a flow rate of 1.5 mL/min. Detection is performed at 254 nm. System suitability requires a tailing factor of 0.8–1.5 and relative standard deviation (RSD) ≤2.0% .
- IR Spectroscopy : Extract the compound using methylene chloride, dry with potassium bromide, and evaporate the solvent. Compare IR maxima with a reference standard to confirm identity .
Q. How is isotopic labeling (e.g., deuterium) incorporated into Alfuzosin derivatives for metabolic studies?
Deuterium labeling typically involves substituting hydrogen atoms with deuterium at specific positions during synthesis. For example, in deuterated analogs like 2-(3,4-Dihydroxyphenyl-d3)ethylamine hydrochloride, deuterium is introduced into aromatic or alkyl groups to track metabolic pathways. The purity of labeled compounds should exceed 98 atom% D, verified via mass spectrometry or nuclear magnetic resonance (NMR) .
Q. What impurities are commonly monitored in Alfuzosin-based compounds, and how are they quantified?
Key impurities include deacylated derivatives (e.g., N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine) and formamide analogs. These are quantified using HPLC with a validated method, where impurity peaks are resolved from the main compound and measured against reference standards. Acceptance criteria for impurities are typically ≤0.5% .
Q. What storage conditions are recommended for maintaining the stability of deuterated Alfuzosin derivatives?
Store the compound in airtight, light-protected containers at controlled room temperature (20–25°C). Moisture-sensitive samples should include desiccants. Prolonged exposure to humidity or light can degrade the compound, altering its deuterium content or chemical structure .
Advanced Research Questions
Q. How can researchers validate analytical methods for deuterated Alfuzosin derivatives to ensure reproducibility?
Validation requires assessing specificity, linearity, accuracy, precision, and robustness.
- Specificity : Demonstrate baseline separation of deuterated and non-deuterated forms via HPLC.
- Linearity : Test concentration ranges (e.g., 0.01–0.1 mg/mL) with R² ≥0.998.
- Accuracy/Precision : Perform spike-recovery experiments (target: 98–102%) and calculate intra-day/inter-day RSD (<2.0%) .
- Deuterium Effects : Confirm isotopic integrity using LC-MS to detect mass shifts (e.g., +3 Da for -d3 labeling) .
Q. How should researchers resolve contradictory data between spectroscopic and chromatographic results?
If IR and HPLC data conflict (e.g., mismatched identity or purity):
Re-analyze samples using standardized extraction protocols (e.g., methylene chloride phase separation and drying steps) to eliminate solvent interference .
Verify system suitability (e.g., column efficiency, detector sensitivity) and recalibrate instruments.
Cross-validate with orthogonal methods like NMR or tandem mass spectrometry .
Q. What experimental strategies are used to assess the stability of Alfuzosin-d3 under stress conditions?
Conduct forced degradation studies:
- Thermal Stress : Heat at 60°C for 48 hours.
- Photolytic Stress : Expose to UV light (254 nm) for 24 hours.
- Hydrolytic Stress : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions.
Monitor degradation products via HPLC and compare with stability-indicating methods. Significant degradation (>5%) under stress indicates the need for formulation optimization .
Q. How can data sharing practices enhance reproducibility in studies involving deuterated pharmaceuticals?
Publicly archive raw chromatographic data, synthetic protocols, and stability profiles in repositories like Zenodo or Figshare. Include metadata such as HPLC parameters (column type, mobile phase) and deuterium labeling efficiency. This enables independent verification and reduces replication challenges .
Q. What isotopic effects might deuterium substitution have on the pharmacokinetics of Alfuzosin-d3?
Deuterium can alter metabolic rates due to the kinetic isotope effect (KIE), potentially increasing half-life or reducing clearance. For example, deuterated Glufosinate shows prolonged activity due to slower CYP450-mediated oxidation. Similar studies for Alfuzosin-d3 require in vivo models to correlate deuteration with bioavailability and receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
